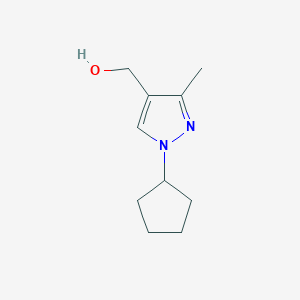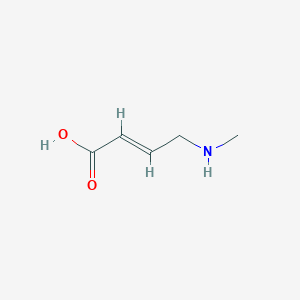
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring, along with a methanol group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is typically carried out in the presence of a catalyst such as vitamin B1, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as fluorescent probes and organic nonlinear optical materials
Mecanismo De Acción
The mechanism of action of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1-Cyclopentyl-1H-pyrazol-4-yl)methanol: Similar in structure but lacks the methyl group at the 3-position.
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine: Contains an amine group instead of a methanol group.
(1-Methylpyrazol-4-yl)methanol: Similar structure but lacks the cyclopentyl group.
Uniqueness
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, along with a methanol group at the 4-position. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
(1-cyclopentyl-3-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6,10,13H,2-5,7H2,1H3 |
Clave InChI |
BBCORGKSFDBVBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CO)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)







![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)




